3-nitro-1-[4-(3-oxobutyl)phenoxy]dibenzo[b,f][1,4]oxazepin-11(10H)-one
Overview
Description
3-nitro-1-[4-(3-oxobutyl)phenoxy]dibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound with a unique structure that includes a nitro group, a phenoxy group, and an oxazepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1-[4-(3-oxobutyl)phenoxy]dibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting with the preparation of the dibenzo[b,f][1,4]oxazepin core. This core can be synthesized through a series of condensation reactions involving appropriate precursors. The introduction of the nitro group and the phenoxy group is achieved through nitration and etherification reactions, respectively. The final step involves the addition of the 3-oxobutyl group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-nitro-1-[4-(3-oxobutyl)phenoxy]dibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
3-nitro-1-[4-(3-oxobutyl)phenoxy]dibenzo[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-nitro-1-[4-(3-oxobutyl)phenoxy]dibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The phenoxy group can interact with biological membranes, influencing their properties. The oxazepin ring can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-nitro-1-[4-(3-oxobutyl)phenoxy]dibenzo[b,f][1,4]oxazepin-11(10H)-one: Similar in structure but with different substituents.
1-[4-(3-oxobutyl)phenoxy]dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the nitro group, leading to different chemical and biological properties.
This compound derivatives: Various derivatives with modifications to the phenoxy or oxazepin groups.
Uniqueness
This compound is unique due to the combination of its nitro, phenoxy, and oxazepin groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
9-nitro-7-[4-(3-oxobutyl)phenoxy]-5H-benzo[b][1,4]benzoxazepin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O6/c1-14(26)6-7-15-8-10-17(11-9-15)30-20-12-16(25(28)29)13-21-22(20)23(27)24-18-4-2-3-5-19(18)31-21/h2-5,8-13H,6-7H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUBTHBFHGYNME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OC2=CC(=CC3=C2C(=O)NC4=CC=CC=C4O3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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